molecular formula C9H7ClFN3S2 B2886846 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 660821-10-3

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2886846
CAS No.: 660821-10-3
M. Wt: 275.74
InChI Key: TZKGWLRADCGDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-chloro-6-fluorobenzyl group at position 5 and an amine group at position 2. Thiadiazoles are heterocyclic scaffolds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKGWLRADCGDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea under basic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it can inhibit certain enzymes and pathways involved in disease progression, making it a promising lead compound for new drugs .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as conductivity or resistance to degradation. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Physical Properties
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-Chloro-6-fluorobenzylsulfanyl C₉H₇ClFN₃S₂ 275.76 Not reported
5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine 4-Fluorobenzylsulfanyl C₉H₈FN₃S₂ 241.30 Not reported
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl C₈H₆FN₃S 203.22 Not reported
5-[(5-Methyl-1H-benzimidazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine Benzimidazole-methylsulfanyl C₁₁H₁₀N₆S₂ 298.37 >350

Key Observations :

  • The target compound features a disubstituted benzyl group (2-Cl, 6-F), which introduces steric bulk and electronic effects distinct from monosubstituted analogs like the 4-fluorobenzyl derivative .
  • Bulky substituents (e.g., benzimidazole in ) significantly increase molecular weight and melting points, likely due to enhanced intermolecular interactions.

Key Observations :

  • The target compound shares structural motifs with GSK 625, a known inhibitor of Mycobacterium tuberculosis enoyl reductase (InhA) . The 2-chloro-6-fluorophenyl group may mimic halogen-substituted aryl interactions observed in GSK 625’s binding pocket.
  • Fluorine and chlorine atoms in analogs enhance bioactivity by modulating electron-withdrawing effects and hydrophobic interactions .

Structural and Crystallographic Insights

Table 3: Crystallographic Data for Thiadiazole Derivatives
Compound Dihedral Angles (°) Crystal Packing Features Reference
5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Not reported Likely influenced by Cl/F steric effects -
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine 54.28 (thiadiazole/benzyl) N–H⋯N hydrogen bonding along b-axis .
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Not reported Planar thiadiazole core with minimal distortion .

Key Observations :

  • The target compound’s 2-chloro-6-fluorobenzyl group may induce torsional strain, altering dihedral angles compared to monosubstituted derivatives like .
  • Hydrogen-bonding networks (e.g., N–H⋯N in ) stabilize crystal structures, a feature likely conserved in the target compound.

Biological Activity

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C10H9ClFN3S
  • Molar Mass : 251.72 g/mol
  • CAS Number : 660821-10-3

Thiadiazoles are known for their ability to interact with various biological targets. The specific compound under review exhibits significant activity against several enzymes and receptors due to its unique structure, which includes a thiol group that can participate in nucleophilic attacks and hydrogen bonding.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. In a study assessing various derivatives, it was found that certain thiadiazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1:

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B8Escherichia coli
Compound C32Bacillus subtilis

These findings suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy of these compounds, making them potential candidates for antibiotic development .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A recent study indicated that specific derivatives showed promising binding affinities to viral proteases, including those associated with SARS-CoV-2. The binding energy scores ranged from -6.54 to -7.33 kcal/mol, indicating strong interactions with viral targets . This highlights the potential of these compounds in developing antiviral therapies.

CNS Activity

Another area of interest is the central nervous system (CNS) activity of thiadiazole derivatives. Certain synthesized derivatives have shown antidepressant and anxiolytic effects comparable to established medications like Imipramine and Diazepam. For instance, a compound designated as 3k exhibited a favorable pharmacological profile with minimal side effects at therapeutic doses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated multiple thiadiazole derivatives against common pathogens. The results demonstrated that compounds with the thiadiazole structure had enhanced antibacterial activity compared to controls, particularly against E. coli and S. aureus.
  • Antiviral Screening : In vitro assays were conducted on various thiadiazole derivatives against RNA viruses. Compounds showed varying degrees of efficacy, with some achieving significant reductions in viral replication rates.
  • CNS Pharmacology : Behavioral assays were performed on animal models treated with selected thiadiazole derivatives, revealing significant anxiolytic effects without substantial sedation or cognitive impairment.

Q & A

Basic: What are the optimal synthetic routes for 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazide derivatives with thiocyanate salts (e.g., potassium thiocyanate) under acidic conditions (e.g., concentrated H₂SO₄), followed by substitution with [(2-chloro-6-fluorophenyl)methyl]thiol. Microwave-assisted synthesis in ethanol or acetonitrile can improve yields (up to 20% higher) compared to traditional reflux methods due to enhanced reaction kinetics . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to thiocyanate) and solvent polarity is critical to minimize byproducts like disulfides.

Advanced: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity of electrophilic substitutions. For example, the electron-withdrawing effect of the 2-chloro-6-fluorophenyl group lowers electron density at the thiadiazole sulfur, favoring nucleophilic attacks at the C-5 position. Molecular docking studies against target enzymes (e.g., kinases) can prioritize derivatives with optimized binding affinities. Reaction path searches using quantum chemical calculations (e.g., IRC analysis) help identify transition states and reduce trial-and-error synthesis .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.1–7.8 ppm) and amine protons (δ 5.2–5.8 ppm).
  • XRD : Single-crystal X-ray diffraction confirms bond angles (e.g., C–S–C ~86.7°) and planarity of the thiadiazole ring. Hydrogen bonding between the amine group and sulfanyl moiety stabilizes the crystal lattice .
  • FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 680 cm⁻¹ (C–S vibration) validate functional groups.

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:

  • Using NCI-60 cancer cell panels for comparative screening.
  • Controlling solvent effects (e.g., DMSO concentration ≤0.1%).
  • Performing dose-response curves in triplicate. Meta-analysis of structure-activity relationships (SAR) can identify substituents (e.g., electron-withdrawing groups at the phenyl ring) that consistently enhance activity .

Basic: What structural features influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfanyl (–S–) bridge acts as a leaving group, with reactivity modulated by:

  • Aromatic substituents : The 2-chloro-6-fluoro group increases electrophilicity at the thiadiazole ring via inductive effects.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
  • pH : Alkaline conditions (pH >10) deprotonate the amine, reducing electron donation to the thiadiazole and accelerating substitutions .

Advanced: What strategies enable regioselective functionalization of the thiadiazole ring?

Methodological Answer:
Regioselectivity is controlled by:

  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate C-5, followed by electrophilic quenching.
  • Protection/deprotection : Temporarily protect the amine with Boc groups to direct substitutions to C-4.
  • Cross-coupling : Suzuki-Miyaura reactions at C-5 require Pd(PPh₃)₄ and arylboronic acids with electron-donating groups .

Basic: How can low yields in the cyclization step be troubleshooted?

Methodological Answer:
Low yields (<40%) may result from:

  • Incomplete cyclization : Extend reaction time (8–12 hrs) or increase H₂SO₄ concentration (95% v/v).
  • Byproduct formation : Add molecular sieves to absorb water in thiocyanate-mediated cyclizations.
  • Temperature control : Microwave irradiation (100–120°C) enhances cyclization efficiency versus conventional heating .

Advanced: What in silico methods predict pharmacokinetic properties of derivatives?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models.
  • QSAR Models : Train algorithms on datasets of thiadiazole derivatives to predict bioavailability and clearance rates .

Basic: What purification techniques are effective for isolating thiadiazole derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hrs.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95%) remove polar impurities .

Advanced: How to design multi-step syntheses incorporating this compound as an intermediate?

Methodological Answer:

  • Retrosynthetic Analysis : Break down target molecules into fragments, prioritizing thiadiazole as a core.
  • Convergent Synthesis : Couple the thiadiazole with pre-functionalized aryl halides via Ullmann or Buchwald-Hartwig reactions.
  • Orthogonal Protection : Use tert-butyloxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for thiols to enable sequential reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.